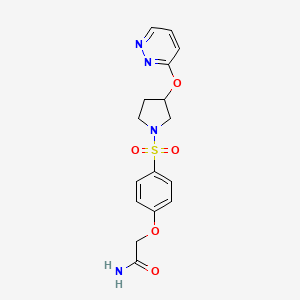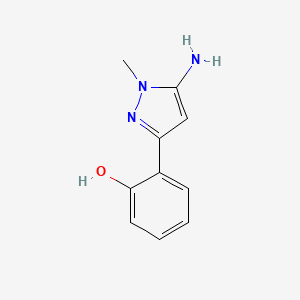![molecular formula C13H14N2O2 B2654503 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone CAS No. 241127-10-6](/img/structure/B2654503.png)
1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone”, commonly known as PEP, is a novel organic molecule with promising potential in various scientific fields. It is a colorless liquid with a pleasant odor .
Physical And Chemical Properties Analysis
PEP has a molecular weight of 230.267. It is a colorless, clear, oily liquid with a faint aromatic odor at room temperature and a low water solubility and evaporation rate .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrazole derivatives, including compounds with structures similar to 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone, have been synthesized and evaluated for their antimicrobial activity. Studies have shown significant antimicrobial efficacy against gram-positive and gram-negative bacteria, as well as fungal strains, highlighting their potential in addressing microbial resistance (Desai, Pandya, & Vaja, 2017).
Fungicidal Activity
Research on pyrazole derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties indicates moderate inhibitory activity against plant-pathogenic fungi, suggesting applications in agriculture for crop protection (Liu, He, Kai, Li, & Zhu, 2012).
Solid-State and Electronic Structure
The crystal and electronic structure of pyrazole derivatives, such as 4-acetylpyrazole, have been explored, revealing insights into intermolecular interactions and potential applications in material science for designing new molecular materials (Frey, Schoeller, & Herdtweck, 2014).
Antimicrobial and Antioxidant Agents
Several pyrazole chalcones have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies underline the therapeutic potential of pyrazole derivatives in treating infectious diseases and managing oxidative stress (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).
Fluorescent Chemosensors
Pyrazoline derivatives have been developed as fluorescent chemosensors for metal ions, demonstrating the versatility of pyrazole-based compounds in analytical chemistry for detecting and quantifying metal ions in various environments (Khan, 2020).
Eigenschaften
IUPAC Name |
1-[5-(1-phenoxyethyl)pyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10(17-12-6-4-3-5-7-12)13-8-9-14-15(13)11(2)16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZYDJRUMCONEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C(=O)C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester](/img/structure/B2654420.png)
![N-[4-[(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2654421.png)
![3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2654422.png)

![1-[3-({Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2654426.png)

![2-((4-fluorophenyl)thio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2654430.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide](/img/structure/B2654434.png)
![N-(2-chloro-6-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2654436.png)
![N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B2654437.png)
![N-(isoxazol-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2654439.png)
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2654442.png)
![N1-(2-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2654443.png)